molecular formula C14H20N2O2S B3008218 2-(Pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 312925-57-8

2-(Pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B3008218
CAS No.: 312925-57-8
M. Wt: 280.39
InChI Key: ULBILUOKYYSUMP-UHFFFAOYSA-N
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Description

2-(Pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic small-molecule derivative of the tetrahydrobenzothiophene scaffold. Its structure features a pentanoylamino (-NH-C(O)-C₄H₉) group at position 2 and a carboxamide (-CONH₂) group at position 3 of the benzothiophene core.

Properties

IUPAC Name

2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-2-3-8-11(17)16-14-12(13(15)18)9-6-4-5-7-10(9)19-14/h2-8H2,1H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBILUOKYYSUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.

    Introduction of the Pentanoylamino Group: The pentanoylamino group can be introduced through an amide coupling reaction using pentanoic acid and an appropriate coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzothiophene derivatives

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(Pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism of action would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key analogs of 2-(Pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:

Compound Name Substituent at Position 2 Molecular Weight Key Biological Activities References
2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Acetylamino (-NH-C(O)-CH₃) 238.30 g/mol Anticancer (predicted)
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (parent compound) Amino (-NH₂) 210.28 g/mol Base scaffold for derivatization
2-[[(E)-(4-Methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-...* Benzylideneamino (-N=CH-C₆H₄-OCH₃) 396.53 g/mol Antibacterial, Antifungal
2-[2-Cyano-3-(4-difluoromethoxyphenyl)prop-2-enamino]-...** Cyano-enamino 405.28 g/mol Not reported (structural analog)
2-(Hexanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Hexanoylamino (-NH-C(O)-C₅H₁₁) 294.39 g/mol Hypothesized enhanced lipophilicity

Notes:

  • *Antibacterial/antifungal activity linked to aromatic substituents .
  • **Structural complexity increases with cyano and difluoromethoxy groups .

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Increasing acyl chain length (e.g., acetyl → pentanoyl → hexanoyl) correlates with enhanced lipophilicity and bioavailability, but excessive chain length may reduce solubility . Aromatic substituents (e.g., benzylideneamino) improve antibacterial activity but may introduce cytotoxicity .
  • Computational Insights: Molecular docking studies suggest that the pentanoylamino group interacts with hydrophobic pockets in enzyme active sites, while the carboxamide participates in hydrogen bonding .

Biological Activity

2-(Pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with a pentanoylamino substituent and a carboxamide group. Its molecular formula is C14H19N1O2SC_{14}H_{19}N_{1}O_{2}S, and it has a molecular weight of approximately 273.37 g/mol. The structural representation can be summarized as follows:

  • SMILES : CC(=O)N1CC2=C(S1)C(=O)N(C2=O)C
  • InChI : InChI=1S/C14H19N2O2S/c1-2-3-6-12(16)15-11(14(17)18)10-9(7-4-5-8-10)19-13(11)20/h4-8,15H,2-3,6H2,1H3,(H,17,18)

Analgesic Properties

Research has demonstrated that derivatives of benzothiophene compounds exhibit significant analgesic activity. For instance, studies using the "hot plate" method on outbred white mice indicated that certain derivatives possess analgesic effects that surpass those of standard analgesics like metamizole . This suggests potential for development into pain management therapeutics.

The analgesic effect observed in related compounds often involves modulation of the central nervous system (CNS). These compounds may act on opioid receptors or influence other neurotransmitter systems to alleviate pain . Further exploration into the specific receptors and pathways involved in the action of this compound is warranted to fully elucidate its pharmacodynamics.

Study on Pain Management

A notable study investigated the efficacy of various benzothiophene derivatives in managing pain. The results indicated that compounds similar to this compound not only provided analgesia but also had a favorable safety profile compared to traditional opioids. This study highlights the potential for these compounds in developing safer pain relief options .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Analgesic ActivitySignificant pain relief exceeding metamizole
Antimicrobial ActivityPotential effectiveness against bacteria
CNS ModulationPossible interaction with opioid receptors

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